3-Hydroxy-8-methyl-1,4-phenanthrenedione

説明

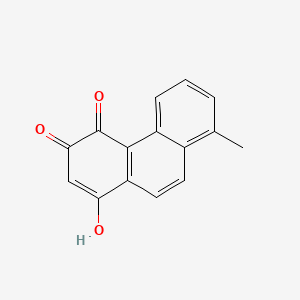

3-Hydroxy-8-methyl-1,4-phenanthrenedione is a phenanthrenedione derivative characterized by a hydroxyl group at position 3 and a methyl group at position 8 on the phenanthrenedione scaffold. This compound serves as a critical intermediate in the total synthesis of Tanshinone I, a bioactive diterpenoid from Salvia miltiorrhiza (Danshen). Wu et al. (2017) developed a streamlined synthesis route for Tanshinone I using this compound, leveraging a Diels-Alder reaction to construct the 1,4-phenanthrenedione core efficiently . While its direct biological activity remains less studied, its structural analogs exhibit significant pharmacological properties, including antitumor and antimicrobial effects.

特性

分子式 |

C15H10O3 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC名 |

1-hydroxy-8-methylphenanthrene-3,4-dione |

InChI |

InChI=1S/C15H10O3/c1-8-3-2-4-10-9(8)5-6-11-12(16)7-13(17)15(18)14(10)11/h2-7,16H,1H3 |

InChIキー |

XQXKFDPEIQMZSE-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C=C3O |

同義語 |

3-hydroxy-8-methyl-1,4-phenanthrenedione |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-Hydroxy-8-methyl-1,4-phenanthrenedione with key analogs:

*Note: Molecular formula and weight for this compound are inferred from its role in Tanshinone I synthesis .

Key Structural Differences :

- Substituent Diversity: Danshenxinkun A and Deoxyneocryptotanshinone feature additional hydroxylated alkyl chains or tetrahydrogenated rings, enhancing their hydrophobicity .

- Halogenation : 2,3-Dichloro-9-methoxy-1,4-phenanthrenedione incorporates chlorine atoms, likely altering reactivity and bioavailability .

- Ring Modifications: Ephemeranthoquinone contains a fused dihydrofuran ring, distinguishing it from simpler phenanthrenediones .

Antitumor Activity

Compounds isolated from Dendrobium spp. demonstrate broad-spectrum antitumor effects:

- 6,7-Dihydroxy-2-methoxy-1,4-phenanthrenedione (Compound 4) : Exhibited IC₅₀ values of 12.3 μM (HL-60), 9.8 μM (A549), and 14.7 μM (MCF-7) .

- Ephemeranthoquinone (Compound 5): Moderate activity against A549 cells (IC₅₀ = 18.2 μM) .

Comparison : The target compound’s synthetic role contrasts with natural analogs’ direct antitumor efficacy. Hydroxyl and methoxy groups in Dendrobium derivatives correlate with enhanced cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。